molecular formula C21H15ClN4O3 B3126046 N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide

N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide

Cat. No.: B3126046
M. Wt: 406.8 g/mol
InChI Key: LXFSCSJMDZZGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 5-chloropyridinyl group, a 4-cyanobenzamido moiety, and a methoxy group at the 5-position. The 4-cyano substitution on the benzamido group distinguishes it from other FXa inhibitors, which often utilize amidine or carbamimidoyl groups to enhance binding affinity and selectivity .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c1-29-16-7-8-18(25-20(27)14-4-2-13(11-23)3-5-14)17(10-16)21(28)26-19-9-6-15(22)12-24-19/h2-10,12H,1H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFSCSJMDZZGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group into the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the benzamide structure through acylation of the amine.

    Substitution: Introduction of the chloropyridinyl and cyanobenzamido groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anticoagulant Properties

One of the primary applications of N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide is as a factor Xa (FXa) inhibitor. This compound is structurally related to Betrixaban, which is used for the prophylaxis of venous thromboembolism (VTE) in patients at risk due to reduced mobility or other factors. Betrixaban has been shown to be effective in preventing thromboembolic complications in hospitalized patients .

1.2 Mechanism of Action

The mechanism by which this compound functions involves the inhibition of the FXa enzyme, which plays a critical role in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation and fibrin formation, thereby preventing clot formation . This makes it a valuable candidate for further research into anticoagulant therapies.

Synthesis and Chemical Properties

2.1 Synthesis Pathways

The synthesis of this compound involves several steps, including:

  • The reaction of 5-chloropyridin-2-amine with 4-cyanobenzoic acid.
  • The use of coupling agents and bases to facilitate the formation of the amide bond.
  • Purification processes to yield the final product with high purity levels suitable for pharmaceutical use .

2.2 Chemical Structure

The molecular formula for this compound is C21H15ClN4O3, with a molecular weight of 406.83 g/mol. Its structure includes multiple functional groups that contribute to its pharmacological activity .

Case Studies and Research Findings

3.1 Clinical Studies on Betrixaban

Betrixaban, derived from this compound, has undergone extensive clinical trials demonstrating its efficacy in reducing VTE incidence among at-risk populations. A notable study published in a major medical journal highlighted that Betrixaban significantly reduced VTE events compared to standard care in hospitalized patients .

3.2 Comparative Efficacy Studies

Comparative studies have shown that Betrixaban is associated with lower rates of bleeding complications compared to traditional anticoagulants like warfarin and low molecular weight heparins (LMWHs). This finding underscores the potential advantages of using FXa inhibitors like this compound in clinical settings .

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Comparative Profile of Select FXa Inhibitors

Property N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide Betrixaban (PRT054021) Rivaroxaban
Molecular Weight ~437.86 g/mol 451.90 g/mol 435.88 g/mol
Key Substituent 4-cyanobenzamido 4-dimethylcarbamimidoyl Morpholinone
FXa IC₅₀ Not reported 0.12 nM 0.4 nM
Oral Bioavailability Not reported ~34% 80–100%
Selectivity (vs Thrombin) Not reported >10,000-fold >10,000-fold

Key Observations:

Impact of Substituent on Potency: Betrixaban’s dimethylcarbamimidoyl group forms critical hydrogen bonds with FXa’s Glu97 and Asp189, enhancing potency (IC₅₀: 0.12 nM). The cyano group in the target compound may reduce binding affinity due to weaker electrostatic interactions . In , analogues with ethanimidoyl(methyl)amino substituents (e.g., compound 301) showed reduced potency compared to betrixaban, highlighting the importance of the amidine group .

Metabolic Stability: Betrixaban’s amidine group contributes to metabolic stability, with minimal CYP450 interactions .

Clinical Relevance :

  • Betrixaban’s prolonged half-life (~37 hours) and once-daily dosing advantage are attributed to its optimized substituents . The target compound’s pharmacokinetic profile remains uncharacterized but may require structural refinement for clinical utility.

Potential for Optimization

  • Hybrid Approaches: Incorporating a cyano-amidine hybrid (e.g., 4-cyano-N,N-dimethylcarbamimidoyl) could balance electronic properties and binding affinity.
  • Preclinical Testing : Structural analogs in and suggest that systematic substitution at the 4-position is a viable strategy for optimizing FXa inhibition .

Biological Activity

N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide, commonly known as Betrixaban, is a synthetic compound that has garnered attention for its biological activity, particularly as a factor Xa (FXa) inhibitor. This article explores its pharmacological properties, mechanisms of action, and clinical applications.

  • Molecular Formula : C21H15ClN4O3
  • Molecular Weight : 406.8 g/mol
  • CAS Number : 330942-01-3

Betrixaban functions primarily as an anticoagulant by inhibiting factor Xa, an essential enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. Its selectivity for FXa over other coagulation factors contributes to its safety profile and efficacy in preventing thromboembolic events.

Anticoagulant Activity

Betrixaban has been studied extensively for its role in preventing venous thromboembolism (VTE) in patients with restricted mobility due to acute medical illnesses. Clinical trials have demonstrated its effectiveness compared to traditional anticoagulants like enoxaparin.

Study Population Outcome Results
APEX TrialHospitalized patients at risk for VTEEfficacy of Betrixaban vs. enoxaparinBetrixaban significantly reduced VTE events with a lower bleeding risk (p < 0.05)
BETRIX TrialPatients undergoing elective hip or knee surgeryComparison with standard careLower incidence of postoperative VTE with Betrixaban (p < 0.01)

Safety and Tolerability

Betrixaban's safety profile has been favorable in clinical studies, with a lower incidence of major bleeding compared to traditional anticoagulants. The most common adverse effects include gastrointestinal disturbances and mild bleeding complications.

Case Studies

  • Case Study on Elderly Patients : A cohort study involving elderly patients with limited mobility showed that Betrixaban reduced the incidence of VTE without increasing major bleeding events compared to standard care.
  • Post-Surgical Patients : In a randomized controlled trial involving post-surgical patients, Betrixaban was associated with a significant reduction in thromboembolic events while maintaining a similar safety profile to enoxaparin.

Q & A

Q. What are the key synthetic routes and intermediates for synthesizing Betrixaban in academic laboratories?

Betrixaban is synthesized via a multi-step process starting from 5-methoxy-2-nitrobenzoic acid. Key steps include:

  • Reduction : Conversion of the nitro group to an amine using catalytic hydrogenation or zinc powder in acidic conditions.
  • Acylation : Sequential amide bond formation using 4-cyanobenzoyl chloride and 5-chloropyridin-2-amine.
  • Chlorination : Introduction of the chloropyridinyl moiety via nucleophilic substitution.
  • Amidine formation : Reaction with dimethylamine and cyanamide to install the carbamimidoyl group.
    Critical intermediates include the nitro-reduced benzamide derivative and the amidine precursor. Tetrahydrofuran (THF) is preferred as a solvent to minimize dechlorinated impurities and facilitate recycling .

Q. Which analytical methods are recommended for structural characterization of Betrixaban and its intermediates?

Standardized protocols include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., methoxy, amide, chloropyridine).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (451.9 g/mol) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with UV detection at 254 nm.
  • X-ray Diffraction (XRD) : For crystalline intermediates to resolve stereochemical ambiguities .

Q. How does Betrixaban inhibit Factor Xa (FXa), and what in vitro assays validate its mechanism?

Betrixaban competitively binds FXa’s active site, blocking thrombin generation. Key assays include:

  • Chromogenic Substrate Assays : Measure FXa inhibition using substrates like S-2222 or Spectrozyme Xa. IC50_{50} values for Betrixaban range from 0.12–1.5 nM, depending on assay conditions.
  • Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) : Correlate anticoagulant activity in human plasma.
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD_D ~0.2 nM) .

Advanced Research Questions

Q. How can researchers mitigate synthetic impurities like dechlorinated byproducts during Betrixaban synthesis?

The dechlorinated impurity arises during chlorination due to reductive side reactions. Mitigation strategies:

  • Solvent Optimization : THF minimizes side reactions compared to polar aprotic solvents.
  • Catalyst Screening : Palladium on carbon (Pd/C) under controlled hydrogen pressure avoids over-reduction.
  • Purification : Gradient silica gel chromatography or preparative HPLC isolates the target compound (>99.5% purity) .

Q. What methodological challenges arise when assessing Betrixaban’s pharmacokinetics, and how are they addressed?

Challenges include low oral bioavailability (~34%) and CYP enzyme interactions. Approaches:

  • Metabolic Stability Assays : Liver microsomes or hepatocytes quantify oxidative metabolism. Betrixaban shows minimal CYP3A4/5 inhibition.
  • Pharmacodynamic Modeling : Correlate plasma concentration (Cmax_{max} ~80 ng/mL) with anti-FXa activity in rodent models.
  • Mass Balance Studies : Radiolabeled 14^{14}C-Betrixaban tracks excretion pathways (70% fecal, 30% renal) .

Q. How do interassay variabilities in FXa inhibition assays impact Betrixaban’s potency evaluation, and how can they be standardized?

Variability arises from substrate specificity (e.g., S-2222 vs. S-2765) and plasma matrix effects. Solutions:

  • Substrate Standardization : Use recombinant human FXa and synthetic chromogens (e.g., S-2765) to reduce batch-to-batch variability.
  • Plasma Pre-Treatment : Immunodepletion of endogenous FXa or antithrombin-III improves consistency.
  • Reference Calibration : Normalize results against rivaroxaban or apixaban as internal controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.